[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
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Overview
Description
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, an oxadiazole ring, and a sulfanyl-acetic acid moiety
Biochemical Analysis
Biochemical Properties
It is known that oxadiazoles, the class of compounds to which it belongs, have been found to exhibit a wide range of biological activities, including anticancer activity .
Cellular Effects
Related oxadiazole compounds have been found to have anticancer activity, suggesting that they may influence cell function .
Preparation Methods
The synthesis of [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the chloro-phenyl group: The chloro-phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with the oxadiazole intermediate.
Attachment of the sulfanyl-acetic acid moiety:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or other reduced derivatives.
Substitution: The chloro-phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has investigated its potential as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit specific enzymes or signaling pathways involved in these diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid involves its interaction with molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells. In the context of anti-inflammatory and anticancer research, the compound may inhibit specific signaling pathways or enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
[5-(4-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid can be compared with other oxadiazole derivatives, such as:
[5-(4-Methyl-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid: This compound has a methyl group instead of a chloro group, which may affect its chemical reactivity and biological activity.
[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid: The methoxy group may enhance the compound’s solubility and influence its interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3S/c11-7-3-1-6(2-4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXRQPSQQUXGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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